2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate
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Overview
Description
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is an organic compound with a complex structure that includes phenyl, acetyl, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetylphenyl with 3-oxopropyl phenol under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl acetate in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar phenoxy group and have been studied for their pharmacological activities.
Chalcone derivatives: These compounds have a similar acetylphenyl structure and are known for their biological activities.
Uniqueness
2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90094-72-7 |
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Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[4-[3-(4-acetylphenyl)-3-oxopropyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C21H22O5/c1-15(22)18-6-8-19(9-7-18)21(24)12-5-17-3-10-20(11-4-17)26-14-13-25-16(2)23/h3-4,6-11H,5,12-14H2,1-2H3 |
InChI Key |
YNNOHLMBJLINHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)OCCOC(=O)C |
Origin of Product |
United States |
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